Bienvenue dans la boutique en ligne BenchChem!

(3R,4R)-3,4-Dibromopyrrolidine;hydrochloride

X-ray Crystallography Conformational Analysis Isomer Comparison

(3R,4R)-3,4-Dibromopyrrolidine;hydrochloride is a chiral, trans-configured pyrrolidine derivative featuring bromine atoms at the 3 and 4 positions. It is primarily employed as a versatile intermediate in organic synthesis, particularly for constructing complex heterocyclic frameworks in pharmaceutical and agrochemical research.

Molecular Formula C4H8Br2ClN
Molecular Weight 265.37
CAS No. 100350-96-7
Cat. No. B2972205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-3,4-Dibromopyrrolidine;hydrochloride
CAS100350-96-7
Molecular FormulaC4H8Br2ClN
Molecular Weight265.37
Structural Identifiers
SMILESC1C(C(CN1)Br)Br.Cl
InChIInChI=1S/C4H7Br2N.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H/t3-,4-;/m1./s1
InChIKeyYMBRIWSAYYALKH-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding (3R,4R)-3,4-Dibromopyrrolidine Hydrochloride (CAS 100350-96-7) for Research and Supply Chain Decisions


(3R,4R)-3,4-Dibromopyrrolidine;hydrochloride is a chiral, trans-configured pyrrolidine derivative featuring bromine atoms at the 3 and 4 positions. It is primarily employed as a versatile intermediate in organic synthesis, particularly for constructing complex heterocyclic frameworks in pharmaceutical and agrochemical research [1]. Its specific stereochemistry is critical for applications requiring defined spatial orientation, such as in the synthesis of enantioselective bioactive molecules [2]. The compound is commercially available, with suppliers like CymitQuimica listing it as 'rac-(3R,4R)-3,4-Dibromopyrrolidine hydrochloride, trans', indicating its recognized role as a key building block .

Why the (3R,4R) Stereochemistry of 100350-96-7 Defines Its Reactivity and Application Profile


Substituting (3R,4R)-3,4-dibromopyrrolidine;hydrochloride with its cis-isomer (CAS 77484-76-5) or other pyrrolidine analogs is not straightforward due to the profound impact of stereochemistry on molecular conformation and downstream reactivity. X-ray crystallography has demonstrated that the cis-isomer adopts a specific 'slightly deformed envelope' conformation with a quantified deviation (ΔCs of 4.03°) [1]. The trans-configuration of the (3R,4R) compound inherently presents a different spatial arrangement of the bromine atoms, which is critical for achieving the C2-symmetry required in certain pharmacophores, such as HTLV-1 protease inhibitors [2]. A direct substitution would lead to a different molecular geometry, potentially abolishing target binding affinity or altering reaction pathways in complex synthesis sequences.

Quantitative Evidence for Selecting (3R,4R)-3,4-Dibromopyrrolidine Hydrochloride Over Analogs


Conformational Divergence Between Trans-(3R,4R) and Cis-3,4-Dibromopyrrolidine Isomers

The target trans-(3R,4R) compound is differentiated from its cis-analog by its molecular conformation. While a quantitative parameter for the trans-isomer's ring deformation is not available in the primary literature, the cis-isomer has been crystallographically characterized, providing a direct baseline. The cis-configuration results in a 'slightly deformed envelope' conformation with a ring asymmetry parameter ΔCs(3–4) of 4.03° [1]. The trans-(3R,4R) configuration will necessarily adopt a different ring pucker and spatial orientation of the bromine substituents, which is a key determinant in structure-based drug design for target engagement [2].

X-ray Crystallography Conformational Analysis Isomer Comparison

Validated Application as a Key Intermediate for C2-Symmetric Pharmacophores

The (3R,4R)-3,4-dibromopyrrolidine scaffold has been explicitly utilized as a core structure for generating C2-symmetric inhibitors of the Human T-Cell Leukemia Virus-1 (HTLV-1) protease [1]. In the study by Kuhnert et al., 3,4-disubstituted pyrrolidines were designed and synthesized to act as nonpeptidic inhibitors. The (3R,4R)-dibromo compound serves as a direct precursor to these privileged structures. In contrast, the cis-isomer or mono-brominated analogs would lack the necessary symmetry and substitution pattern for this specific bioactive scaffold.

Medicinal Chemistry HTLV-1 Protease Inhibitor Scaffold Synthesis

Enabling Dual Functionalization Through a Defined Dihalide Geometry

The trans-1,2-dibromide motif in (3R,4R)-3,4-dibromopyrrolidine allows for sequential and stereospecific functionalization. In contrast to cis-1,2-dibromides, trans-dibromides often exhibit different reactivity and selectivity profiles in elimination and substitution reactions [1]. This compound provides two distinct leaving groups in a rigid scaffold, enabling the construction of diverse libraries of 3,4-disubstituted pyrrolidines with control over stereochemistry [2]. This dual-reactivity profile is a fundamental chemical property that distinguishes it from mono-halogenated pyrrolidines.

Synthetic Chemistry Cross-Coupling Nucleophilic Substitution

Strategic Application Scenarios for Procuring (3R,4R)-3,4-Dibromopyrrolidine Hydrochloride


Antiviral Drug Discovery: Synthesis of C2-Symmetric HTLV-1 Protease Inhibitors

This compound is the strategic starting material for a class of nonpeptidic inhibitors targeting the HTLV-1 protease. As demonstrated by Kuhnert et al., the (3R,4R)-dibromopyrrolidine scaffold was key to developing C2-symmetric inhibitors [1]. Procurement of this specific trans-isomer is mandatory for replicating this work or generating analogous compound libraries for antiviral screening, as no other isomer can provide the required molecular symmetry.

Stereospecific Synthesis of 3,4-Trans-Disubstituted Pyrrolidine Libraries

The trans-arrangement of the bromine atoms allows for sequential, stereospecific functionalization via nucleophilic substitution or cross-coupling [1]. This capability is critical for medicinal chemistry teams aiming to explore Structure-Activity Relationships (SAR) around a pyrrolidine core, where the stereochemistry of the 3,4-substituents is a key driver of biological activity. Alternative building blocks like the cis-isomer (CAS 77484-76-5) would yield a different diastereomeric series, potentially missing the active conformation [2].

Incorporation into Heterobifunctional Degraders (PROTACs)

According to patent literature (WO2023187642), this 3,4-dibromopyrrolidine intermediate is incorporated into the design of novel degrader molecules, such as those targeting androgen receptor variants in prostate cancer [1]. The rigid, chiral pyrrolidine core can act as a linker or a binding element within a PROTAC molecule. Using the defined (3R,4R) stereochemistry ensures consistent orientation in the final ternary complex, a critical factor for efficient ubiquitination and degradation.

Quote Request

Request a Quote for (3R,4R)-3,4-Dibromopyrrolidine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.